molecular formula C20H18N2O3S2 B2829548 2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide CAS No. 922449-96-5

2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide

Cat. No.: B2829548
CAS No.: 922449-96-5
M. Wt: 398.5
InChI Key: CAVBIEKCCAHGBI-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzylsulfonyl group, a naphthothiazole moiety, and an acetamide linkage, which collectively contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Naphthothiazole Core: The naphthothiazole core can be synthesized via a cyclization reaction involving a naphthalene derivative and a thioamide under acidic conditions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced through a sulfonylation reaction, where a benzylsulfonyl chloride reacts with the naphthothiazole intermediate in the presence of a base such as triethylamine.

    Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, 2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has potential applications as a probe for studying enzyme activity, particularly those enzymes involved in sulfonylation and acylation reactions. Its structural features make it a candidate for investigating protein-ligand interactions.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, while the naphthothiazole moiety can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)acetamide: Lacks the benzylsulfonyl group, which may result in different reactivity and biological activity.

    N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide: Lacks the benzylsulfonyl group, potentially altering its chemical properties and applications.

    2-(benzylsulfonyl)acetamide: Lacks the naphthothiazole moiety, which may affect its interaction with biological targets.

Uniqueness

The uniqueness of 2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzylsulfonyl and naphthothiazole moieties allows for a wide range of interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-benzylsulfonyl-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-18(13-27(24,25)12-14-6-2-1-3-7-14)21-20-22-19-16-9-5-4-8-15(16)10-11-17(19)26-20/h1-9H,10-13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVBIEKCCAHGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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